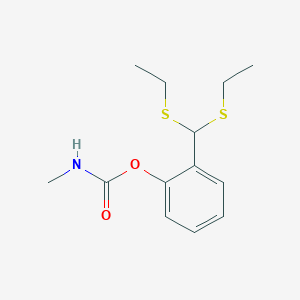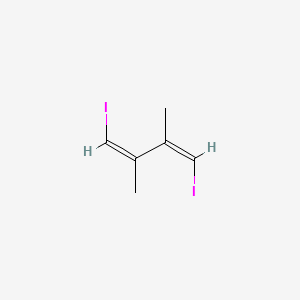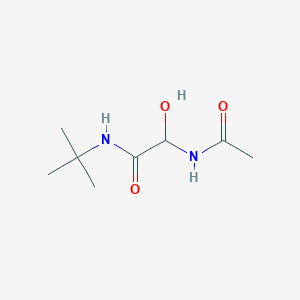
Acetanilide, 2-(diethylamino)-2'-phenoxy-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetanilide, 2-(diethylamino)-2’-phenoxy-, hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an acetanilide core with diethylamino and phenoxy substituents, making it a versatile molecule with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 2-(diethylamino)-2’-phenoxy-, hydrochloride typically involves the acetylation of aniline derivatives. One common method involves the reaction of aniline with acetic anhydride in the presence of an acid or base catalyst. The reaction is often carried out under reflux conditions to ensure complete conversion. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of microwave irradiation has been explored to accelerate the reaction and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
Acetanilide, 2-(diethylamino)-2’-phenoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino or phenoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Acetanilide, 2-(diethylamino)-2’-phenoxy-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It has been explored for its potential use as a local anesthetic and antiarrhythmic agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of Acetanilide, 2-(diethylamino)-2’-phenoxy-, hydrochloride involves its interaction with specific molecular targets. In the case of its use as a local anesthetic, the compound blocks sodium channels in nerve cells, preventing the transmission of pain signals. This action is similar to that of other local anesthetics like lidocaine .
Comparison with Similar Compounds
Similar Compounds
Lidocaine: A well-known local anesthetic with a similar structure and mechanism of action.
Bupivacaine: Another local anesthetic with a longer duration of action compared to lidocaine.
Mepivacaine: Similar to lidocaine but with a slightly different pharmacokinetic profile .
Uniqueness
Acetanilide, 2-(diethylamino)-2’-phenoxy-, hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
64046-54-4 |
|---|---|
Molecular Formula |
C18H23ClN2O2 |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
diethyl-[2-oxo-2-(2-phenoxyanilino)ethyl]azanium;chloride |
InChI |
InChI=1S/C18H22N2O2.ClH/c1-3-20(4-2)14-18(21)19-16-12-8-9-13-17(16)22-15-10-6-5-7-11-15;/h5-13H,3-4,14H2,1-2H3,(H,19,21);1H |
InChI Key |
RJYDGLWEKREQNC-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC(=O)NC1=CC=CC=C1OC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13782422.png)











